molecular formula C11H13F2N B1591493 4-(3,5-Difluorophenyl)piperidine CAS No. 412310-88-4

4-(3,5-Difluorophenyl)piperidine

Cat. No. B1591493
M. Wt: 197.22 g/mol
InChI Key: YTQCWZFTGGZZDZ-UHFFFAOYSA-N
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Description

“4-(3,5-Difluorophenyl)piperidine” is a chemical compound with the molecular weight of 197.23 . Its IUPAC name is 4-(3,5-difluorophenyl)piperidine hydrochloride . The compound appears as a solid and has no specified odor .


Synthesis Analysis

The synthesis of “4-(3,5-Difluorophenyl)piperidine” involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation. More details about the synthesis process can be found in the relevant papers.


Molecular Structure Analysis

The molecular structure of “4-(3,5-Difluorophenyl)piperidine” consists of a piperidine ring with a phenyl group attached to it, as well as two fluorine atoms on the phenyl group . The molecular formula is C11H13F2N .


Physical And Chemical Properties Analysis

“4-(3,5-Difluorophenyl)piperidine” is a pale-yellow to yellow-brown liquid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Anticancer Applications

  • Scientific Field: Pharmacology, Oncology
  • Summary of Application: Piperidine and its derivatives, such as piperine, have been observed to have therapeutic properties against various types of cancers. These include breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Methods of Application: The specific methods of application or experimental procedures can vary depending on the type of cancer. For example, in prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
  • Results or Outcomes: The outcomes of these applications also depend on the type of cancer. In the case of prostate cancer, piperidine treatment has been observed to inhibit cell migration, which can help prevent the spread of cancer .

Synthesis of Pharmaceuticals

  • Scientific Field: Organic Chemistry, Pharmaceutical Chemistry
  • Summary of Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Agents

  • Scientific Field: Pharmacology, Oncology
  • Summary of Application: Piperidine-embedded anticancer agents have been synthesized with particularly good activity on androgen-refractory cancer cell lines (ARPC) .
  • Methods of Application: The specific methods of application or experimental procedures can vary depending on the type of cancer and the specific anticancer agent being used .
  • Results or Outcomes: The outcomes of these applications also depend on the type of cancer and the specific anticancer agent. In the case of ARPC, piperidine-embedded anticancer agents have been observed to have particularly good activity .

Synthesis of Chemicals

  • Scientific Field: Organic Chemistry
  • Summary of Application: 3-(3,5-Difluorophenyl)propionic acid, a derivative of piperidine, is used in the synthesis of various chemicals .
  • Methods of Application: The specific methods of application or experimental procedures can vary depending on the specific chemical being synthesized .
  • Results or Outcomes: The outcomes of these applications depend on the specific chemical being synthesized .

Antiviral Applications

  • Scientific Field: Pharmacology, Virology
  • Summary of Application: Piperidine derivatives have been utilized in different ways as antiviral agents .
  • Methods of Application: The specific methods of application or experimental procedures can vary depending on the type of virus and the specific antiviral agent being used .
  • Results or Outcomes: The outcomes of these applications depend on the type of virus and the specific antiviral agent. In general, piperidine derivatives have been observed to have antiviral activity .

Antihypertension Applications

  • Scientific Field: Pharmacology, Cardiology
  • Summary of Application: Piperidine derivatives have been utilized in different ways as antihypertension agents .
  • Methods of Application: The specific methods of application or experimental procedures can vary depending on the specific antihypertension agent being used .
  • Results or Outcomes: The outcomes of these applications depend on the specific antihypertension agent. In general, piperidine derivatives have been observed to have antihypertension activity .

Safety And Hazards

The compound is classified as dangerous. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-(3,5-difluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQCWZFTGGZZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586592
Record name 4-(3,5-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)piperidine

CAS RN

412310-88-4
Record name 4-(3,5-Difluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Naito, S Ohsuki, M Sugimori, R Atsumi… - Chemical and …, 2002 - jstage.jst.go.jp
A series of novel 3-substituted-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes in order to improve the in vitro and in vivo activity of our prototype 3-[4-(3-chlorophenyl)-1-…
Number of citations: 33 www.jstage.jst.go.jp
X Wang, AM Kauppi, R Olsson… - European Journal of …, 2003 - Wiley Online Library
Practical conditions for the synthesis of 4‐substituted N‐protected piperidines through CuCN·2LiBr‐catalyzed organozinc additions to 1‐acylpyridinium salts and subsequent hydrogen‐…

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